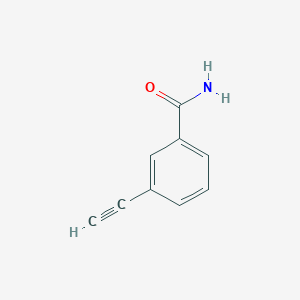

3-Ethynylbenzamide

Overview

Description

Physical And Chemical Properties Analysis

3-Ethynylbenzamide has a density of 1.2±0.1 g/cm³, a boiling point of 282.6±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a flash point of 124.7±22.6 °C . The compound has two hydrogen bond acceptors, two hydrogen bond donors, and two freely rotating bonds .Scientific Research Applications

Catalytic Synthesis and Chemical Transformations

3-Ethynylbenzamide is a key intermediate in the catalytic synthesis of complex organic compounds. For instance, the divergent palladium iodide catalyzed multicomponent carbonylative approaches utilize 2-alkynylbenzamides (including structures similar to this compound) to synthesize functionalized isoindolinone and isobenzofuranimine derivatives. These compounds have potential applications in the development of new materials and pharmaceuticals due to their unique chemical structures (Mancuso et al., 2014).

Chemical Biology Probes

In chemical biology, this compound derivatives serve as probes for biological systems. The compound 3-Ethynylbenzoate, for example, has been used as a novel fluorogenic and chromogenic probe for detecting bacterial strains expressing the TOL pathway, which is involved in the degradation of toluene. This application highlights the potential of this compound derivatives in environmental monitoring and microbiological research (Clingenpeel et al., 2005).

Organic Synthesis Enhancements

The ethynyl group, a critical component of this compound, is widely exploited in medicinal chemistry for its ability to target a wide range of therapeutic proteins. It serves as a privileged structural feature in drug discovery, contributing to the development of inhibitors and therapeutic agents against various diseases. The ethynyl group's presence in compounds like this compound underscores its importance in the synthesis of bioactive molecules with potential pharmaceutical applications (Talele, 2020).

Advancements in Materials Science

Additionally, this compound and its derivatives are explored in materials science for creating new materials with novel properties. For instance, the synthesis of nanoscopic cages with an organometallic backbone incorporating Pt-ethynyl functionality demonstrates the potential of ethynyl-containing compounds in developing advanced materials for sensing applications, such as the detection of picric acid, a common explosive (Samanta & Mukherjee, 2013).

Safety and Hazards

Mechanism of Action

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of 3-Ethynylbenzamide is currently unknown .

Result of Action

Without knowledge of its primary targets and mode of action, it is challenging to predict its potential effects .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect its action, but more research is needed to confirm these effects .

Properties

IUPAC Name |

3-ethynylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-2-7-4-3-5-8(6-7)9(10)11/h1,3-6H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTSKHYMACGSGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60476787 | |

| Record name | 3-Ethynylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587878-75-9 | |

| Record name | 3-Ethynylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

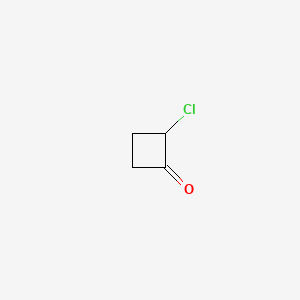

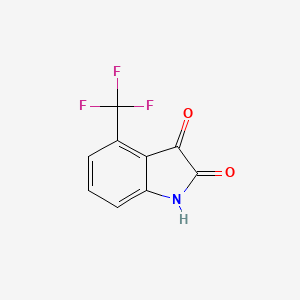

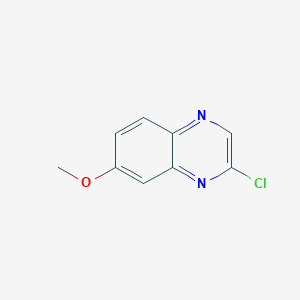

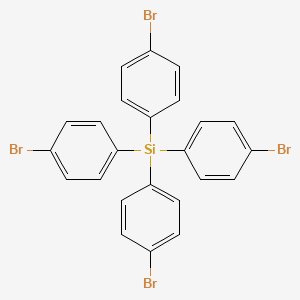

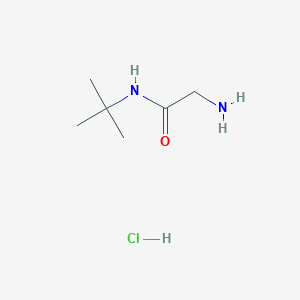

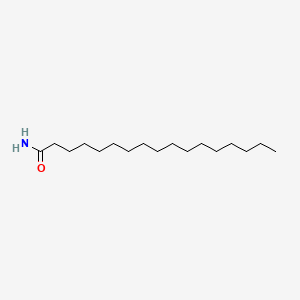

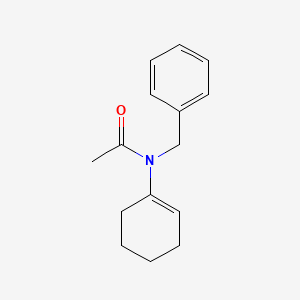

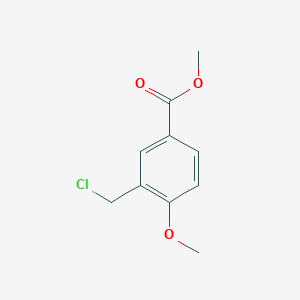

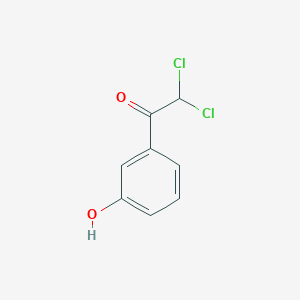

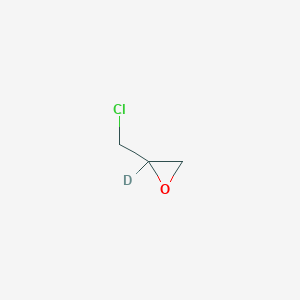

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.